molecular formula C8H8N4O B6364377 1-Methyl-1H-benzotriazole-5-carboxylic acid amide CAS No. 1340698-43-2

1-Methyl-1H-benzotriazole-5-carboxylic acid amide

Cat. No.: B6364377
CAS No.: 1340698-43-2
M. Wt: 176.18 g/mol
InChI Key: JZFSOJATWWNRJZ-UHFFFAOYSA-N
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Description

1-Methyl-1H-benzotriazole-5-carboxylic acid amide is a heterocyclic compound that belongs to the benzotriazole family. Benzotriazoles are known for their versatile chemical properties and are widely used in various fields, including chemistry, biology, and industry. The compound’s unique structure, which includes a triazole ring fused with a benzene ring, imparts significant stability and reactivity, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-1H-benzotriazole-5-carboxylic acid amide can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-benzotriazole with a carboxylic acid derivative under specific conditions. For instance, the reaction can be carried out in the presence of a coupling agent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1H-benzotriazole-5-carboxylic acid amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzotriazole derivatives, while reduction can produce reduced forms with altered chemical properties .

Scientific Research Applications

1-Methyl-1H-benzotriazole-5-carboxylic acid amide has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-methyl-1H-benzotriazole-5-carboxylic acid amide exerts its effects involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, which is crucial for its role as a corrosion inhibitor. Additionally, the compound can interact with biological molecules, such as enzymes and proteins, through hydrogen bonding and π-π stacking interactions, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    1H-Benzotriazole: A parent compound with similar chemical properties but lacks the methyl and carboxylic acid amide groups.

    5-Methyl-1H-benzotriazole: Similar structure but without the carboxylic acid amide group.

    1-Methyl-1H-benzotriazole: Similar structure but lacks the carboxylic acid amide group.

Uniqueness

1-Methyl-1H-benzotriazole-5-carboxylic acid amide is unique due to the presence of both the methyl and carboxylic acid amide groups, which enhance its chemical reactivity and stability. These functional groups allow for a broader range of chemical modifications and applications compared to its similar compounds .

Properties

IUPAC Name

1-methylbenzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-12-7-3-2-5(8(9)13)4-6(7)10-11-12/h2-4H,1H3,(H2,9,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFSOJATWWNRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)N)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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